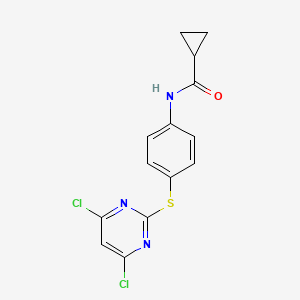

N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide

Overview

Description

“N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H11Cl2N3OS . It has a molecular weight of 340.22800 . The compound is also known by several synonyms, including “N- [4- (4,6-dichloropyrimidin-2-yl)sulfanylphenyl]cyclopropanecarboxamide” and “cyclopropane carboxylic acid [4- (4,6-dichloro-pyrimidin-2-ylsulphanyl)-phenyl]-amide” among others .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The precursors for the synthesis include “N- (4-Mercaptophenyl)cyclopropanecarboxamide”, “4,6-Dichloro-2-pyrimidinamine”, and "4-Aminothiophenol" . The synthesis process is mentioned in patents by MERCK and CO., INC .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H11Cl2N3OS . The exact mass of the molecule is 339.00000 . The structure includes a cyclopropane carboxylic acid group attached to a phenyl group, which is further attached to a 4,6-dichloropyrimidin-2-yl group via a sulfur atom .Physical And Chemical Properties Analysis

This compound has a density of 1.521g/cm3 . The molecular weight of the compound is 340.22800 . The compound’s molecular formula is C14H11Cl2N3OS . The exact mass of the molecule is 339.00000 . The compound’s LogP value, which represents its lipophilicity, is 4.35610 . The index of refraction of the compound is 1.684 .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives . Pyrimidines are crucial in medicinal chemistry due to their presence in many drugs with antibacterial and antimicrobial activities. The dichloropyrimidinyl moiety can act as an electron-deficient site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups that can enhance the biological activity of the resulting molecules.

Serotonin Receptor Research

The introduction of hydrophobic side chains, such as the phenyl group present in this compound, is expected to increase the binding affinity to serotonin (5-HT) receptor sites . This makes it a potential candidate for the development of new therapeutic agents targeting serotonin receptors, which play a role in mood regulation and are implicated in various psychiatric disorders.

Agricultural Chemistry

In agriculture, compounds like N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide could be explored for their potential as precursors to agrochemicals . The pyrimidine ring system is a common scaffold in herbicides and insecticides, and the introduction of specific substituents can lead to the development of new products with improved efficacy and selectivity.

Material Science

The chemical structure of this compound suggests potential applications in material science. Its molecular framework could be utilized in the design of organic semiconductors or as a building block for more complex molecular architectures . The presence of halogens and the ability to undergo further functionalization make it a versatile candidate for creating new materials with desirable electronic properties.

Industrial Applications

While specific industrial applications for this compound are not detailed in the available literature, its structural features suggest potential uses in the synthesis of dyes, pigments, or other industrial chemicals . The reactivity of the pyrimidine ring and the presence of chloro groups could be leveraged in various industrial chemical processes.

Environmental Applications

The compound’s potential environmental applications are not explicitly mentioned in the current literature. However, its structural similarity to other pyrimidine-based compounds could mean it has roles in environmental remediation or as a probe for detecting environmental pollutants . Further research could uncover specific environmental uses.

properties

IUPAC Name |

N-[4-(4,6-dichloropyrimidin-2-yl)sulfanylphenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3OS/c15-11-7-12(16)19-14(18-11)21-10-5-3-9(4-6-10)17-13(20)8-1-2-8/h3-8H,1-2H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLCCHHKFISSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)SC3=NC(=CC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676921 | |

| Record name | N-{4-[(4,6-Dichloropyrimidin-2-yl)sulfanyl]phenyl}cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((4,6-Dichloropyrimidin-2-yl)thio)phenyl)cyclopropanecarboxamide | |

CAS RN |

639090-53-2 | |

| Record name | N-{4-[(4,6-Dichloropyrimidin-2-yl)sulfanyl]phenyl}cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

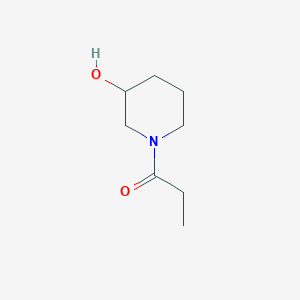

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1462692.png)

![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)